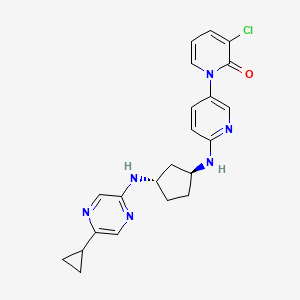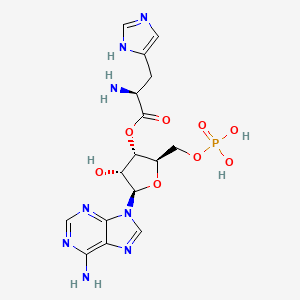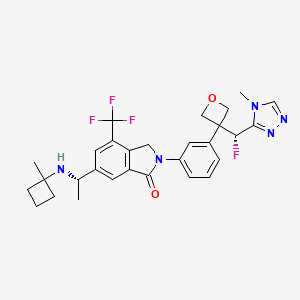
Cbl-b-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbl-b-IN-7 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligases. Cbl-b plays a crucial role in regulating immune cell activity by promoting an immunosuppressive tumor environment.
Vorbereitungsmethoden
The synthesis of Cbl-b-IN-7 involves several steps, including the preparation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. These methods may include continuous flow chemistry, automated synthesis platforms, and rigorous quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Cbl-b-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the lactam ring .
Wissenschaftliche Forschungsanwendungen
Cbl-b-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of ubiquitination and protein degradation. In biology, it helps elucidate the role of Cbl-b in immune cell regulation and signaling pathways. In medicine, this compound is being investigated for its potential to enhance cancer immunotherapy by boosting the activity of T cells and natural killer cells. Industrial applications include its use in drug discovery and development, where it serves as a lead compound for designing new therapeutics targeting Cbl-b .
Wirkmechanismus
Cbl-b-IN-7 exerts its effects by binding to the Cbl-b protein and inhibiting its E3 ubiquitin ligase activity. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced signaling and activation of immune cells. The molecular targets of this compound include the tyrosine kinase-binding domain and the linker helix region of Cbl-b, which are critical for its function. By stabilizing Cbl-b in an inactive conformation, this compound effectively enhances immune responses and promotes anti-tumor activity .
Vergleich Mit ähnlichen Verbindungen
Cbl-b-IN-7 is unique among Cbl-b inhibitors due to its high specificity and potency. Similar compounds include NX-1607 and other analogues that target the same protein but may differ in their binding affinities and mechanisms of action. Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development. Other similar compounds include inhibitors targeting related E3 ubiquitin ligases, such as c-Cbl and Itch, which share structural similarities with Cbl-b but have distinct biological functions .
Eigenschaften
Molekularformel |
C29H31F4N5O2 |
|---|---|
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
2-[3-[3-[(R)-fluoro-(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-6-[(1S)-1-[(1-methylcyclobutyl)amino]ethyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C29H31F4N5O2/c1-17(35-27(2)8-5-9-27)18-10-21-22(23(11-18)29(31,32)33)13-38(26(21)39)20-7-4-6-19(12-20)28(14-40-15-28)24(30)25-36-34-16-37(25)3/h4,6-7,10-12,16-17,24,35H,5,8-9,13-15H2,1-3H3/t17-,24-/m0/s1 |
InChI-Schlüssel |
NJOKETZTARBFPO-XDHUDOTRSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)[C@H](C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C |
Kanonische SMILES |
CC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)C(C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)
![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
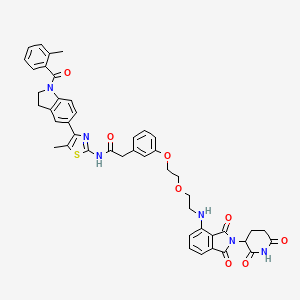
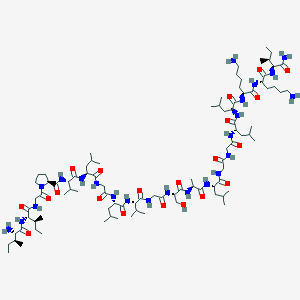

![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)
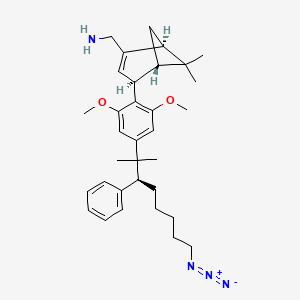
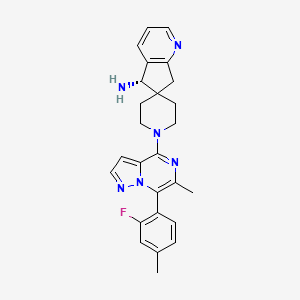
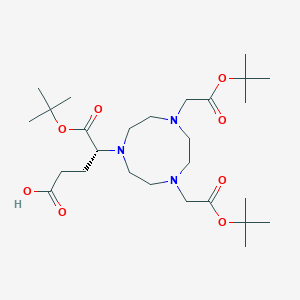
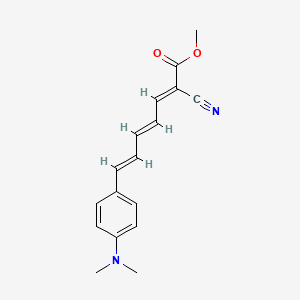
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
